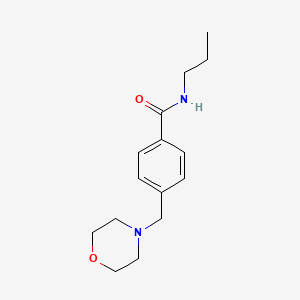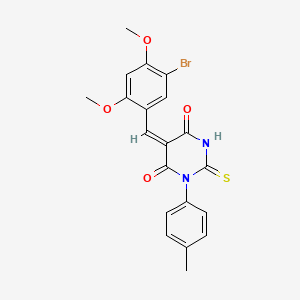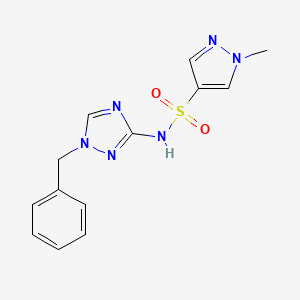
4-(4-morpholinylmethyl)-N-propylbenzamide
Vue d'ensemble
Description
4-(4-morpholinylmethyl)-N-propylbenzamide, also known as NMPB, is a chemical compound that belongs to the family of benzamides. It is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis and lipid metabolism. NMPB has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and metabolic disorders.
Mécanisme D'action
The mechanism of action of 4-(4-morpholinylmethyl)-N-propylbenzamide involves the activation of the GPR119 receptor, which is predominantly expressed in pancreatic beta cells, intestinal L cells, and adipose tissue. Upon activation, GPR119 stimulates the release of incretin hormones such as GIP and GLP-1, which in turn promote insulin secretion and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
4-(4-morpholinylmethyl)-N-propylbenzamide has been shown to have several biochemical and physiological effects, including increased insulin secretion, improved glucose tolerance, enhanced GLP-1 and GIP secretion, reduced food intake, and body weight loss. Additionally, 4-(4-morpholinylmethyl)-N-propylbenzamide has been shown to improve lipid metabolism, reduce hepatic glucose production, and increase energy expenditure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-morpholinylmethyl)-N-propylbenzamide in lab experiments include its potency and selectivity for the GPR119 receptor, its ability to stimulate insulin secretion and incretin hormone release, and its potential therapeutic applications in the treatment of metabolic disorders. However, the limitations of using 4-(4-morpholinylmethyl)-N-propylbenzamide in lab experiments include its high cost, limited availability, and potential toxicity at high doses.
Orientations Futures
For research on 4-(4-morpholinylmethyl)-N-propylbenzamide include the development of more potent and selective GPR119 agonists, the investigation of its long-term safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, the identification of novel targets and signaling pathways involved in the regulation of glucose homeostasis and lipid metabolism may lead to the development of more effective therapies for metabolic disorders.
Applications De Recherche Scientifique
4-(4-morpholinylmethyl)-N-propylbenzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to stimulate insulin secretion from pancreatic beta cells, enhance glucose-dependent insulinotropic peptide (GIP) secretion, and increase GLP-1 secretion. These effects result in improved glucose tolerance, insulin sensitivity, and reduced food intake and body weight in animal models.
Propriétés
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-7-16-15(18)14-5-3-13(4-6-14)12-17-8-10-19-11-9-17/h3-6H,2,7-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRZOANNCIXYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholin-4-ylmethyl)-N-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide](/img/structure/B4765240.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4765243.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4765248.png)
![3,5-bis(difluoromethyl)-1-{[1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4765268.png)
![1-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B4765273.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4765282.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B4765285.png)
![6-({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4765286.png)
![N-(5-chloro-2-pyridinyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4765297.png)


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4765317.png)

